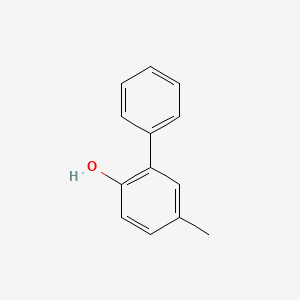

4-Methyl-2-phenylphenol

Description

Properties

CAS No. |

39579-09-4 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

4-methyl-2-phenylphenol |

InChI |

InChI=1S/C13H12O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9,14H,1H3 |

InChI Key |

VMMOWSARKBKLJM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=CC=C2 |

Other CAS No. |

39579-09-4 |

Origin of Product |

United States |

Contextualization Within Organic Chemistry and Substituted Phenols

Historical Development of Phenolic Compound Research

The scientific journey into phenolic compounds began with the isolation and characterization of naturally occurring structures. nih.govresearchgate.net These compounds are widespread in plants, where they serve numerous critical functions, from providing color and taste to enabling adaptation to environmental stressors. nih.govresearchgate.net Early research focused on identifying this vast array of structures and the enzymes involved in their biosynthesis. nih.govresearchgate.net As the field progressed, the development of commercial synthesis routes, such as the early 20th-century methods for phenol (B47542) production from benzenesulfonic acid, marked a new era of industrial application. wikipedia.org More recently, research has been revolutionized by molecular biology and genomics, which have provided deeper insights into the regulation of phenolic compound synthesis. nih.govresearchgate.net This has led to advanced applications in metabolic engineering, particularly concerning flavonoids and lignins. nih.gov

Structural Significance of Alkyl and Phenyl Substituents in Phenol Systems

The properties of a phenol are significantly modified by the nature and position of substituents on the aromatic ring. ncert.nic.in In 4-Methyl-2-phenylphenol, the hydroxyl group at position 1 dictates the primary phenolic character, while the methyl group at position 4 and the phenyl group at position 2 introduce specific modifications.

The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions because its lone pair of electrons can be donated into the ring's pi system. wikipedia.org This increases the electron density at the ortho and para positions, making the molecule highly reactive towards electrophiles. wikipedia.org

The phenyl group at the ortho position is a bulky substituent that can introduce steric hindrance around the hydroxyl group and the adjacent ring position. Its electronic effect is more complex, capable of acting as either an electron-withdrawing or -donating group depending on the reaction, though it primarily influences the molecule's three-dimensional structure and potential for pi-stacking interactions. The carbon-oxygen bond length in phenols (around 136 pm) is slightly shorter than in alcohols, a phenomenon attributed to the partial double bond character from the conjugation of oxygen's lone pair with the aromatic ring and the sp2 hybridization of the ring carbon. ncert.nic.in

Academic Research Trajectories for Aryl- and Alkyl-Substituted Phenols

Modern organic synthesis is heavily focused on developing efficient methods for creating complex molecules like aryl- and alkyl-substituted phenols. A significant research trajectory is the direct C-H functionalization of phenols, which avoids the need for pre-functionalized substrates. rsc.orgnih.gov Recent advances have showcased various catalytic systems, including those based on copper, gold, and silver, for the regioselective alkylation and arylation of phenols. rsc.org One innovative strategy involves a "regiodiversion" of electrophilic aromatic substitution to achieve meta-selective arylation, a pattern that is typically difficult to obtain. nih.gov

Substituted phenols are not just synthetic targets but also functional molecules driving research. For instance, they have been investigated as recyclable organophotoredox catalysts, where the phenolate (B1203915) anion acts as a photoactive species. acs.org The specific substitution pattern is crucial for tuning the redox properties and stability of the catalyst. acs.org

In environmental and geochemical research, this compound has been identified as a chemical biomarker. Studies have shown it is a pyrolysis product specific to Sphagnum moss, making it a useful marker in the analysis of peat deposits. researchgate.netresearchgate.net However, it appears to be lost during the initial stages of decay, limiting its use as a long-term marker. researchgate.net Additionally, this compound has been detected as a component in the output of coal gasification processes, highlighting its relevance in energy and environmental science. epa.govepa.gov Its formation during the hydrothermal decomposition of biomass is thought to arise from the combination of phenolic and phenyl radical species. marineagronomy.org

Theoretical Frameworks for Phenol Reactivity and Stability

Computational chemistry provides powerful tools for understanding and predicting the behavior of substituted phenols. nih.gov Theoretical frameworks are used to calculate key properties that govern reactivity and stability. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models, for example, relate the biological activity or toxicity of phenols to descriptors like the octanol-water partition coefficient (log P), acid dissociation constant (pKa), and O-H bond dissociation enthalpy (BDE). nih.govacs.org

The calculation of pKa values for substituted phenols has been a significant area of study. Various computational protocols using density functional theory (DFT) and different solvation models have been developed to achieve high accuracy, with some methods predicting pKa values with a mean absolute error of less than 0.4 units. scispace.comtorvergata.it These calculations help in understanding how substituents influence the acidity of the phenolic proton. scispace.comtorvergata.it

Physicochemical Properties of this compound

The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 39579-09-4 | nih.gov |

| Molecular Formula | C₁₃H₁₂O | nih.gov |

| Molecular Weight | 184.23 g/mol | nih.gov |

| Monoisotopic Mass | 184.088815002 Da | nih.gov |

| XLogP3 | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Interactive Table: Theoretical pKa Determination Methods for Phenols

This table outlines different computational approaches used to accurately predict the pKa of substituted phenols, demonstrating the evolution and refinement of theoretical models.

| Method/Level of Theory | Solvation Model | Key Feature | Mean Unsigned Error (pKa units) | Reference |

| CBS-QB3 (gas-phase geometry) | CPCM | Uses high-accuracy gas-phase energies with a continuum solvation model. | 2.62 | scispace.com |

| CBS-QB3 (solvated-phase geometry) | CPCM | Optimizes geometry in the solvent phase for more accurate solvation free energy. | < 0.4 | scispace.com |

| CAM-B3LYP/6-311G+dp | SMD | Direct approach without correction factors. | ~1.0 | torvergata.it |

| CAM-B3LYP/6-311G+dp (with 2 explicit H₂O) | SMD | Includes explicit water molecules to better model the first solvation shell. | 0.3 | torvergata.it |

Catalytic Approaches to Phenylphenols

Catalytic methods provide powerful and versatile routes to phenylphenol scaffolds, enabling the construction of the crucial carbon-carbon bond between the two aromatic rings.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. thermofisher.com The Suzuki-Miyaura coupling, in particular, is one of the most efficient strategies for the synthesis of both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a base. nih.gov

For the synthesis of a this compound scaffold, two primary Suzuki-Miyaura approaches are feasible:

Coupling of a 4-methyl-2-halophenol with phenylboronic acid.

Coupling of a 2-halophenol with 4-methylphenylboronic acid.

The reaction's success is attributed to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov Various catalytic systems have been developed, including ligand-free approaches that enhance the reaction's cost-effectiveness and sustainability. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions

| Catalyst | Base | Solvent | Coupling Partners | Key Features |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Potassium Carbonate | Water | 4-Iodophenol, Phenylboronic acid | Forms 4-phenylphenol, demonstrates use of a heterogeneous catalyst. chemicalbook.com |

| Copper Powder / Iodine | Potassium Carbonate | PEG-400 | Aryl halides, Arylboronic acids | Effective for aryl iodides, bromides, and chlorides, with PEG-400 acting as a reusable medium. researchgate.net |

| Pd(OAc)₂ | Potassium Carbonate | Water / TBAB | 5-Bromo-2-hydroxyacetophenone, Arylboronic acids | Microwave-promoted reaction leading to high yields in short reaction times. mdpi.com |

Oxidative Coupling Strategies for Biaryl Formation

Oxidative coupling offers a more atom-economical approach to biaryl synthesis by forming a C-C bond through the direct coupling of two C-H bonds, thus avoiding the need for prefunctionalized starting materials like halides or organometallics. chemrxiv.orgmonash.edu This method is particularly relevant for phenolic substrates.

The reaction can be promoted by various catalytic systems:

Biocatalytic Methods: Cytochrome P450 enzymes have been engineered to catalyze oxidative cross-coupling reactions on a range of phenolic substrates. chemrxiv.orgmonash.educhemrxiv.org This approach offers the potential for high selectivity (including site- and atroposelectivity) under environmentally benign conditions. chemrxiv.orgchemrxiv.org

Homogeneous Catalysis: Supported ruthenium catalysts, such as Ru(OH)x/Al2O3, can efficiently promote the aerobic oxidative coupling of phenols and naphthols in water, using molecular oxygen as the sole oxidant. acs.org The reaction is believed to proceed via the homolytic coupling of two radical species. acs.org

Hypervalent Iodine Reagents: Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can induce intramolecular biaryl coupling in nonphenolic derivatives, providing a route to various dibenzo heterocyclic compounds which can be precursors to substituted biphenyls. acs.org

These strategies represent a powerful tool for the convergent assembly of complex biaryl molecules directly from simple phenol precursors. chemrxiv.org

Electrophilic Aromatic Substitution for Arylation

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. wikipedia.org Phenols are highly reactive towards EAS because the hydroxyl group is a strongly activating, ortho- and para-directing substituent. ucalgary.cabritannica.combyjus.com This high reactivity allows for the use of milder reaction conditions compared to benzene, but it also presents a challenge in controlling polysubstitution. ucalgary.ca

Direct arylation of a phenol like p-cresol (B1678582) (4-methylphenol) via EAS to form this compound is challenging due to regioselectivity issues. The incoming electrophile (a phenyl cation equivalent) would be directed to the ortho position relative to the powerful hydroxyl directing group. However, traditional methods often lack precision. Recent advancements have demonstrated more controlled approaches. For instance, a method for the meta-selective C–H arylation of sterically congested phenols has been developed by diverting a key σ-complex intermediate, overcoming the natural ortho/para selectivity. researchgate.net This "regiodiversion" strategy, mediated by pentavalent bismuth reagents, enables the synthesis of highly functionalized aromatic building blocks that are otherwise difficult to access. researchgate.netwebsite-files.com

Regioselective C-H Functionalization Routes

Direct C-H functionalization has emerged as a powerful and step-economical strategy for synthesizing complex molecules from simple precursors. nih.govnih.gov For phenols, the hydroxyl group itself can act as a directing group, guiding a catalyst to a specific C-H bond, most commonly at the ortho-position. nih.govrsc.org This provides a direct route to 2-substituted phenols, which is the core structure of the target molecule.

This approach offers significant advantages over traditional cross-coupling reactions as it does not require the pre-installation of a halogen or organometallic group. mdpi.com Transition metals are frequently employed to catalyze these transformations. The direct C-H arylation of 4-methylphenol at the C2 position using a suitable phenyl source and catalyst would be an ideal synthetic route. Research in this area focuses on developing catalytic systems that can achieve high regioselectivity (ortho-, meta-, or para-) in the functionalization of unprotected phenols. nih.govnih.gov

Introduction of Methyl Groups via Directed Functionalization

The introduction of the methyl group onto the phenylphenol backbone is a critical step that can be achieved either by using a pre-methylated starting material or by functionalizing the biaryl core.

Friedel-Crafts Alkylation Analogues

The Friedel-Crafts alkylation is a classic EAS reaction used to attach alkyl groups to an aromatic ring. wikipedia.org In the context of synthesizing this compound, this reaction could be envisioned by alkylating 2-phenylphenol (B1666276) with a methylating agent (e.g., a methyl halide) in the presence of a Lewis acid catalyst. jk-sci.com

The mechanism involves the generation of a carbocation electrophile (or a related polarized complex) from the alkylating agent and the Lewis acid. The electron-rich aromatic ring of 2-phenylphenol then attacks this electrophile. jk-sci.com The directing effects of the existing hydroxyl and phenyl groups on 2-phenylphenol would influence the position of the incoming methyl group. Both are ortho, para-directing, which would favor substitution at the 4-position.

A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. jk-sci.com This can often be mitigated by using a large excess of the aromatic substrate. The choice of catalyst is also crucial, as harsher Lewis acids can lead to side reactions or degradation of the substrate. jk-sci.com

Table 2: Classification of Lewis Acid Catalysts for Friedel-Crafts Alkylation

| Activity Level | Example Lewis Acids |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | FeCl₃, SbCl₅, InCl₃ |

| Mild | BCl₃, SnCl₄, TiCl₄, FeCl₂ |

Source: Adapted from J&K Scientific LLC. jk-sci.com

Synthetic Pathways to this compound: A Detailed Examination

The industrial and pharmaceutical significance of substituted phenols, such as this compound, has spurred the development of diverse and efficient synthetic methodologies. This article delves into the key strategies for the synthesis of this compound and its structural analogs, with a focus on ortho-methylation techniques, precursor synthesis from readily available starting materials, and the integration of green chemistry principles to enhance sustainability.

Chemical Reactivity and Transformation Pathways of 4 Methyl 2 Phenylphenol

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group and the methyl group are both electron-donating and activating, directing incoming electrophiles to the ortho and para positions. The phenyl group, while also ortho, para-directing, is less activating. The strong activating and directing effect of the hydroxyl group primarily governs the regioselectivity of these reactions.

Halogenation and Nitration Regioselectivity

Halogenation: The halogenation of phenols is typically a rapid reaction. In the case of 4-Methyl-2-phenylphenol, electrophilic attack by halogens is expected to occur at the positions most activated by the hydroxyl group. The positions ortho and para to the hydroxyl group are C6, C3, and C5. With the C2 position occupied by the phenyl group and the C4 position by the methyl group, the most likely sites for halogenation are the C6 and C3 positions. The regioselectivity can often be controlled by the choice of solvent and halogenating agent. For instance, using a non-polar solvent can favor monohalogenation. mlsu.ac.in

Nitration: The nitration of substituted phenols demonstrates a high degree of regioselectivity. For this compound, nitration is directed by the powerful activating effect of the hydroxyl group to the available ortho position. Research on the nitration of similar 4,6-disubstituted 2-phenylphenols confirms this trend. For example, the nitration of 4-bromo-6-methyl-2-phenylphenol yields the 4-nitro product, indicating that under certain conditions, nitration can also lead to nitro-debromination.

A common method for the regioselective ortho-nitration of phenols utilizes reagents like ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4). dergipark.org.tr This approach is effective for a variety of phenols, yielding o-nitrophenols with high selectivity. dergipark.org.tr

Table 1: Products of Representative Nitration Reactions of Substituted Phenols

| Starting Phenol (B47542) | Nitrating Agent | Product(s) | Reference |

| 4-Bromophenol | NH4NO3 / KHSO4 | 4-Bromo-2-nitrophenol | dergipark.org.tr |

| p-Cresol (B1678582) (4-Methylphenol) | NH4NO3 / KHSO4 | 4-Methyl-2-nitrophenol | dergipark.org.tr |

| Phenol | dil. HNO3 | o-Nitrophenol, p-Nitrophenol | mlsu.ac.in |

Sulfonation and its Product Diversity

The sulfonation of phenols is a reversible reaction whose product distribution is often temperature-dependent. mlsu.ac.in Reaction at lower temperatures tends to favor the formation of the ortho-isomer, while higher temperatures yield the more thermodynamically stable para-isomer. mlsu.ac.inyoutube.com For this compound, the para position relative to the hydroxyl group is blocked by the methyl group. Therefore, sulfonation is expected to occur at the ortho position (C6).

The reaction is typically carried out using concentrated sulfuric acid or sulfur trioxide. masterorganicchemistry.com The electrophile in this reaction is believed to be protonated sulfur trioxide, HSO3+. masterorganicchemistry.com Various methods have been developed for the sulfonation of phenols, including the use of chlorosulfonic acid in a mixed solvent system of a dialkyl carbonate and an aliphatic hydrocarbon. google.comgoogle.com This allows for the reaction to proceed at milder temperatures, typically between -10°C and 80°C. google.comgoogle.com

Oxidation Chemistry and Reactive Intermediates

The oxidation of this compound can lead to a variety of products through the formation of reactive intermediates such as phenoxy radicals and quinone methides.

Formation of Quinone Methides and other Oxidative Products

Phenols with an alkyl group at the para position, such as this compound, are known to form p-quinone methides upon oxidation. wikipedia.orgacs.org The process typically involves a two-electron oxidation. nih.gov This can proceed through a complex mechanism involving radical intermediates. nih.gov Single-electron oxidation of the phenol generates a phenoxy radical. This radical can then undergo further reactions. For 4-methylphenols (p-cresols), this can lead to the formation of a reactive quinone methide intermediate. wikipedia.orgacs.org

Quinone methides are highly reactive Michael acceptors due to the energetic favorability of re-aromatization upon nucleophilic addition. wikipedia.org They are implicated in the biosynthesis of complex natural products like lignins. wikipedia.org Besides quinone methides, other oxidative products from phenols can include biphenyldiols and benzoquinones, arising from radical coupling reactions. wikipedia.org

Oxidative Polymerization Mechanisms

The phenoxy radicals generated during the oxidation of this compound can undergo coupling reactions, leading to the formation of polymers. This process, known as oxidative coupling or oxidative polymerization, can form C-C or C-O bonds between monomer units. wikipedia.org

The mechanism often involves the reaction of a phenoxy radical with a neutral phenol molecule or another radical. wikipedia.orgnih.gov This is a key process in the biosynthesis of natural polymers like lignin, which results from the oxidative coupling of 4-hydroxyphenylpropanoids. researchgate.net The polymerization can be catalyzed by enzymes, such as peroxidases, or by chemical oxidants. Electrochemical methods can also be employed to induce the oxidative polymerization of phenols. nih.gov The structure of the resulting polymer is influenced by the reaction conditions and the substitution pattern of the starting phenol.

Reduction Reactions of the Phenolic Moiety

The direct reduction of a phenolic hydroxyl group to a hydrogen atom is a chemically challenging transformation due to the strength of the C-O bond. Direct catalytic hydrogenation of phenols to the corresponding arenes is generally not feasible under standard conditions, as it typically requires harsh conditions that would also reduce the aromatic rings.

However, several indirect methods have been developed to achieve this deoxygenation. A common strategy involves a two-step process:

Activation of the hydroxyl group: The phenolic hydroxyl group is first converted into a better leaving group. A widely used method is its conversion to a trifluoromethanesulfonate (B1224126) (triflate) ester. ubc.ca

Reductive cleavage: The resulting triflate is then cleaved reductively. This can be accomplished through catalytic hydrogen transfer or other reductive methods. ubc.ca

Another approach involves converting the phenol into a phenyl ether, such as a 2-pyridyl ether, which can then be subjected to hydrogenolysis with a palladium catalyst to cleave the C-O bond. google.com These multi-step procedures provide pathways to remove the phenolic hydroxyl group, transforming this compound into 4-methyl-biphenyl.

Derivatization for Functional Group Introduction

The presence of the hydroxyl group and the activated aromatic system in this compound enables the introduction of various functional groups through several key reaction types.

The hydroxyl group of this compound serves as a prime site for etherification and esterification reactions, yielding a range of functionalized derivatives.

Etherification is commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. wikipedia.orgkhanacademy.org The reaction is typically carried out in a polar aprotic solvent. For this compound, this reaction would yield 2-alkoxy-4-methylbiphenyl derivatives. The choice of the alkylating agent can be varied to introduce different alkyl or substituted alkyl groups, thus modifying the properties of the parent molecule. masterorganicchemistry.com

Esterification of this compound can be accomplished through several methods. A common laboratory and industrial approach is the reaction with acyl chlorides or acid anhydrides. organic-chemistry.org Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, this reaction is often catalyzed by a base, such as pyridine, or by converting the phenol to its more reactive phenoxide form. organic-chemistry.org For instance, reacting this compound with acetyl chloride in the presence of a base would yield 4-methyl-2-phenylphenyl acetate (B1210297). The general reaction conditions and high yields reported for the esterification of other substituted phenols are applicable here.

The Fries rearrangement offers another pathway for the transformation of phenolic esters. wikipedia.orgsigmaaldrich.com In this reaction, a phenolic ester, such as an acetate derivative of this compound, rearranges to a hydroxy aryl ketone when heated with a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This reaction can be selective for the ortho or para position relative to the hydroxyl group, depending on the reaction conditions.

| Reaction Type | Reactants | Typical Products | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | This compound, Base (e.g., NaOH), Alkyl Halide (e.g., CH3I) | 2-Alkoxy-4-methylbiphenyl | SN2 mechanism, requires deprotonation of the phenol. wikipedia.org |

| Esterification with Acyl Chlorides | This compound, Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-Methyl-2-phenylphenyl ester | Base catalysis often required for good yields with phenols. organic-chemistry.org |

| Fries Rearrangement | Ester of this compound, Lewis Acid (e.g., AlCl3) | Hydroxy-acyl-biphenyl derivatives | Rearrangement of an acyl group to the aromatic ring. wikipedia.orgsigmaaldrich.com |

The activated aromatic ring of this compound is susceptible to electrophilic substitution, enabling its participation in various condensation reactions.

Condensation reactions can lead to the formation of heterocyclic structures. For example, phenols can react with α-haloketones in the presence of a dehydrating agent to form substituted benzofurans. nih.govresearchgate.net This process typically involves an initial alkylation of the phenolic oxygen followed by an intramolecular cyclization and dehydration. The reaction of this compound with an appropriate α-haloketone could thus be a route to novel substituted benzofuran (B130515) derivatives.

The Mannich reaction is a prominent example of a condensation reaction involving phenols. nih.govnih.gov This three-component reaction involves the aminomethylation of an acidic proton-containing compound, in this case, the activated ortho position of the phenolic ring of this compound, with formaldehyde (B43269) and a primary or secondary amine. researchgate.netresearchgate.net The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which then attacks the electron-rich aromatic ring. Research on structurally similar phenols, such as 2-chloro-4-phenylphenol, has demonstrated that aminomethylation occurs regioselectively at the position ortho to the hydroxyl group, yielding the corresponding Mannich base in good yields. researchgate.net These Mannich bases are valuable intermediates in organic synthesis and have been investigated for various applications. nih.govnih.gov

| Reaction Type | Reactants | Typical Products | Key Features |

|---|---|---|---|

| Benzofuran Synthesis | This compound, α-Haloketone, Dehydrating agent | Substituted benzofurans | Formation of a heterocyclic ring via cyclization. nih.govresearchgate.net |

| Mannich Reaction | This compound, Formaldehyde, Primary/Secondary Amine | Aminomethylated this compound (Mannich base) | Three-component condensation, regioselective aminomethylation. researchgate.netresearchgate.net |

Photochemical Transformations and Degradation Mechanisms

Exposure to light can induce significant chemical changes in this compound, leading to its degradation or rearrangement into new chemical entities.

In aqueous environments, this compound is susceptible to photodegradation. Studies on the closely related compound, 2-phenylphenol (B1666276), have shown that it undergoes rapid phototransformation in water. The primary photodegradation products identified include phenylhydroquinone, phenylbenzoquinone, and 2-hydroxydibenzofuran. The formation of these products suggests that the degradation pathway involves photooxidation and intramolecular cyclization reactions. The presence of a methyl group in this compound is not expected to fundamentally alter these degradation pathways, although it may influence the reaction rates and the distribution of minor products.

One of the key photo-induced rearrangements applicable to derivatives of this compound is the photo-Fries rearrangement . wikipedia.orgkpi.ua When an ester of this compound, such as 4-methyl-2-phenylphenyl acetate, is exposed to UV light, it can undergo homolytic cleavage of the ester bond to form a radical pair. kpi.ua This radical pair can then recombine in a different orientation, leading to the formation of ortho- and para-hydroxy-acylbiphenyls. This reaction provides a pathway to functionalized biphenyls that are isomeric to the starting ester. The photo-Fries rearrangement is a known reaction for various aryl esters and offers a synthetic route to substituted phenolic ketones under photochemical conditions. wikipedia.orgkpi.ua

Advanced Analytical Methodologies for 4 Methyl 2 Phenylphenol Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 4-Methyl-2-phenylphenol from complex mixtures, enabling its quantification and subsequent identification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification. The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.23 g/mol ). nih.gov The fragmentation pattern provides further structural confirmation. Data from the NIST Mass Spectrometry Data Center indicates key fragments for this compound, which are crucial for its identification in complex samples. nih.gov For certain applications, derivatization may be employed to improve the chromatographic properties and sensitivity for phenolic compounds. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O | nih.gov |

| Molecular Weight | 184.23 g/mol | nih.gov |

| Major m/z Peaks | ||

| Molecular Ion (Top Peak) | 184 | nih.gov |

| 2nd Highest Peak | 183 | nih.gov |

| 3rd Highest Peak | 51 | nih.gov |

This interactive table summarizes key mass spectrometry data for the identification of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For this compound, reverse-phase HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. epa.govchromatographyonline.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using various detectors:

UV-Vis Detector: Phenolic compounds, including this compound, possess chromophores that absorb ultraviolet light. Detection is often performed at a wavelength around 274 nm. epa.gov

Fluorescence Detector: For enhanced sensitivity and selectivity, fluorescence detection can be used, exploiting the native fluorescence of the phenol (B47542) ring system. epa.gov

Electrochemical Detector: This detector offers very high sensitivity by measuring the current resulting from the oxidation of the phenolic hydroxyl group at a specific voltage. epa.gov

Table 2: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., formic acid, phosphoric acid) |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detector | UV-Vis (e.g., at 274 nm), Fluorescence, or Electrochemical |

| Injection Volume | 10 - 100 µL |

This interactive table outlines typical starting conditions for the HPLC analysis of this compound.

UHPLC-MS/MS represents the state-of-the-art for trace-level quantification of compounds like this compound in highly complex matrices. UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. nih.gov

Coupling UHPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The first mass spectrometer (Q1) selects the precursor ion of this compound (m/z 185 [M+H]⁺ or 183 [M-H]⁻), which is then fragmented in a collision cell (Q2). A second mass spectrometer (Q3) then detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), filters out matrix interferences, allowing for reliable quantification at very low concentrations. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. These techniques probe the interactions of electromagnetic radiation with the molecule to reveal detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of each nucleus (typically ¹H and ¹³C).

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each type of proton. The hydroxyl (-OH) proton would appear as a broad singlet, the methyl (-CH₃) protons as a sharp singlet, and the aromatic protons on both phenyl rings as a series of multiplets in the downfield region. The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The spectrum would show signals for the methyl carbon, the aromatic carbons, and the carbon atom bonded to the hydroxyl group (C-O), which typically appears further downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -OH | Variable, broad singlet | - |

| Aromatic -H | ~6.8 - 7.5 (multiplets) | ~115 - 155 |

| -CH₃ | ~2.3 (singlet) | ~20 |

This interactive table presents the expected chemical shift regions for the different nuclei in this compound, crucial for its structural confirmation.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's covalent bonds. msu.edu Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying their presence.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group, with the broadening due to hydrogen bonding. masterorganicchemistry.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band is expected around 1200 cm⁻¹. researchgate.net

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Sharp, Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple Sharp Bands |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |

This interactive table highlights the characteristic infrared frequencies used to identify the functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic transitions within a molecule like this compound. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption.

In this compound, the primary chromophores are the two aromatic rings (the phenyl and the substituted phenol ring) and the hydroxyl group (-OH) on the phenol ring. The absorption of energy in the UV-Vis range typically promotes electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) molecular orbitals. libretexts.orglibretexts.org

The key electronic transitions observed for this compound are:

π → π* Transitions: These are high-energy transitions that occur in molecules with π-bonds, such as aromatic rings. libretexts.orguzh.ch The conjugated π-system of the biphenyl structure in this compound gives rise to strong absorption bands in the UV region. For the closely related compound 2-phenylphenol (B1666276), characteristic absorption maxima (λmax) are observed around 245 nm and 287 nm, which are attributed to these π → π* transitions. herts.ac.uk

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atom of the hydroxyl group, to an anti-bonding π* orbital of the aromatic ring. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. libretexts.orguzh.ch

The solvent used can influence the position and intensity of these absorption bands. Polar solvents can interact with the molecule's orbitals, often causing a shift in the absorption maxima. The specific electronic spectrum provides a valuable fingerprint for the qualitative identification and quantitative analysis of this compound.

| Compound | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Associated Electronic Transition |

|---|---|---|---|

| 2-Phenylphenol | 245 | 12800 | π → π |

| 2-Phenylphenol | 287 | 8200 | π → π |

Electrochemical Detection and Sensor Development

Electrochemical methods have emerged as highly promising for the detection and quantification of phenolic compounds like this compound. researchgate.net These techniques are based on the electroactivity of the phenolic hydroxyl group, which can be oxidized at an electrode surface by applying a specific potential. mdpi.com The oxidation process involves the transfer of electrons and protons, generating a measurable electrical current that is proportional to the concentration of the analyte. mdpi.com The development of electrochemical sensors offers advantages such as high sensitivity, rapid response times, and the potential for miniaturization and in-field analysis. researchgate.netnih.gov

Voltammetry is a category of electroanalytical methods where the current is measured as the applied potential is varied. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are particularly well-suited for the quantitative analysis of phenolic compounds. researchgate.net While CV is excellent for studying reaction mechanisms, pulse techniques like DPV and SWV offer significantly lower detection limits, making them ideal for trace analysis. researchgate.net

Research on the closely related compound 2-phenylphenol demonstrates the effectiveness of these methods. For instance, an electrochemical sensor using square wave voltammetry (SWV) has been developed for the in-line monitoring of 2-phenylphenol. ua.es This sensor exhibited a wide linear response range and a low detection limit, proving its suitability for quantifying the pollutant in various water matrices. ua.es Similarly, DPV has been successfully employed, achieving low micromolar detection limits for 2-phenylphenol at modified electrodes. mtak.hu These studies underscore the capacity of voltammetric techniques to provide sensitive and reliable quantification of phenylphenols.

| Analyte | Technique | Electrode | Linear Range | Detection Limit (LOD) |

|---|---|---|---|---|

| 2-Phenylphenol | Square Wave Voltammetry (SWV) | Meldola Blue Screen-Printed Electrode | 0.5–21 ppm | 0.12 ppm ua.es |

| 2-Phenylphenol | Differential Pulse Voltammetry (DPV) | Poly(4-hydroxybenzaldehyde) Modified Platinum Electrode | Not Specified | 5 µM mtak.hu |

| 4-Methoxyphenol | Differential Pulse Voltammetry (DPV) | Poly(2-phenylphenol)-Cavitand Copolymer Modified Electrode | Not Specified | 9.28 µM nih.gov |

To improve the performance of electrochemical sensors, the surface of the working electrode is often modified with a thin polymeric film. These films can enhance sensitivity and selectivity by pre-concentrating the analyte at the electrode surface and by preventing surface fouling caused by the polymerization of oxidation products. mdpi.com

Various polymers have been investigated for the detection of phenylphenols. Electropolymerization of hydroxybenzaldehyde isomers onto a platinum electrode surface has been shown to create a stable modifying layer for 2-phenylphenol analysis. mtak.hu The polymer formed from 4-hydroxybenzaldehyde provided the best analytical performance, achieving a detection limit of 5 µM. mtak.hu In another approach, polymers of phenylphenol isomers themselves were deposited on an electrode. nih.gov The selectivity of these films was further improved by incorporating a cavitand—a type of receptor molecule—into the polymer matrix, which created specific binding sites for other phenols. nih.gov

Molecularly Imprinted Polymers (MIPs) represent a sophisticated strategy for achieving high selectivity. mdpi.com In this technique, a polymer is formed in the presence of the target analyte (the template). After polymerization, the template is removed, leaving behind recognition cavities that are sterically and chemically complementary to the target molecule. researchgate.netmdpi.com An electrode modified with a MIP film can selectively rebind the analyte, leading to a highly specific and sensitive sensor response. researchgate.netdntb.gov.ua

| Polymer Modifier | Target Analyte | Key Finding |

|---|---|---|

| Poly(4-hydroxybenzaldehyde) | 2-Phenylphenol | The polymeric deposit on a platinum electrode enabled a detection limit of 5 µM using DPV. mtak.hu |

| Poly(2-phenylphenol) with incorporated cavitand | 4-Methoxyphenol and 4-Chlorophenol | The cavitand-modified polymer film improved sensing capabilities, achieving a detection limit of 9.28 µM for 4-methoxyphenol. nih.gov |

| Molecularly Imprinted Polypyrrole (e-MIP) | Dopamine | Demonstrated superior sensitivity and selectivity compared to non-imprinted polymer films, with a detection limit of 0.8 µM. mdpi.com |

Environmental Occurrence and Distribution Studies

This compound has been detected in various environmental matrices, including water, soil, and air. Its presence is often linked to industrial activities and the use of products containing phenolic compounds. cpcb.nic.in

Water: Substituted phenols, including this compound, are found in surface water, wastewater, and groundwater. For instance, cresols, a group of methylphenols, have been detected in surface waters at concentrations typically around 1 μg/L or less. nih.gov However, higher concentrations have been reported in rivers polluted by industrial effluents and in wastewater. who.int Specifically, 4-methylphenol has been found in various environmental waters, including lakes, rivers, and bays. epa.gov The presence of such compounds in wastewater treatment plants (WWTPs) is a significant point of entry into the aquatic environment. researchgate.net Studies have shown that while WWTPs can remove a significant portion of these pollutants, residues can still be present in the final effluent. researchgate.netindustrialchemicals.gov.au

Soil: The distribution of this compound in soil is influenced by its moderate sorption potential. canada.ca Cresols are occasionally detected in soils, particularly at sites of petroleum product spills or production. nih.gov For example, high concentrations of o-cresol (B1677501) have been found in the soil of an abandoned pine tar manufacturing plant. nih.gov The mobility of cresols in soil can vary from slight to high, depending on the soil's organic carbon content. who.int

Air: Phenolic compounds, including cresols, are released into the atmosphere from various sources such as vehicle exhaust, industrial emissions, and the burning of wood and coal. cpcb.nic.innih.govcdc.gov Consequently, higher atmospheric concentrations are often found in urban and industrial areas. nih.govcdc.gov Environmental transport of cresols occurs through the vapor phase in the atmosphere, and they can be deposited back to surface water and soil via rain. who.intwho.int

| Compound Group | Environmental Compartment | Reported Concentration Range | Reference |

|---|---|---|---|

| Cresols | Surface Water | Typically ≤ 1 µg/L | nih.gov |

| Cresols | River Water (Industrially Polluted) | Up to 204 µg/L | who.int |

| o-Cresol | Wastewater | Up to 2100 µg/L | who.int |

| m- and p-Cresols | Wastewater | Up to 1200 µg/L | who.int |

| o-Cresol | Soil (Abandoned Industrial Site) | 12,000–34,000 µg/kg | nih.gov |

| Cresol Isomers | Air (Source-Dominated Sites) | 0.5–20 µg/m³ | nih.gov |

Biotic Transformation and Biodegradation Studies

The breakdown of this compound by microorganisms is a crucial process for its removal from the environment.

Microbial Degradation Pathways and Metabolite Identification

Microorganisms have evolved diverse metabolic pathways to degrade phenolic compounds. The degradation of substituted phenols like this compound often begins with the hydroxylation of the aromatic ring.

For instance, the degradation of a similar compound, ortho-phenylphenol (OPP), by a Sphingomonas haloaromaticamans strain involves its transformation to benzoic acid and 2-hydroxypenta-2,4-dienoate. nih.gov The degradation of 4-methylphenol (p-cresol) by some pseudomonads proceeds through the oxidation of the methyl group to form 4-hydroxybenzaldehyde, then 4-hydroxybenzoate, and finally protocatechuate. biocyc.org This protocatechuate then undergoes ring cleavage. biocyc.org

Role of Specific Bacterial Strains in Phenol Metabolism

Several bacterial strains have been identified for their ability to degrade phenolic compounds. Pseudomonas species are frequently implicated in the degradation of phenols and cresols. nih.govmdpi.com For example, Pseudomonas putida has been shown to effectively degrade both phenol and p-cresol (B1678582). mdpi.com Strains of Pseudomonas mendocina and Pseudomonas fluorescens have been isolated that can degrade various dimethylphenols. nih.gov

The degradation pathways can differ between strains. Some bacteria utilize a meta-cleavage pathway for the aromatic ring, while others employ an ortho-cleavage pathway. nih.govfrontiersin.org For example, in the degradation of phenol, the enzyme phenol hydroxylase adds a second hydroxyl group to form catechol. frontiersin.org This catechol can then be cleaved via either the ortho or meta pathway. frontiersin.org The specific enzymes involved, such as catechol 1,2-dioxygenase (ortho-cleavage) and catechol 2,3-dioxygenase (meta-cleavage), are key to the degradation process. nih.govfrontiersin.org

Other bacteria, such as Cryptanaerobacter phenolicus and Rhodococcus phenolicus, are also known to degrade phenol. wikipedia.org The anaerobic degradation of phenol has been observed in Thauera aromatica, which involves the carboxylation of phenol to 4-hydroxybenzoate. nih.gov The ability to degrade these compounds is not limited to bacteria; the hyphomycete fungus Scedosporium apiospermum has also been shown to utilize phenol and p-cresol as carbon sources. nih.gov

| Bacterial Strain/Group | Degraded Compound(s) | Key Metabolic Feature/Pathway | Reference |

|---|---|---|---|

| Pseudomonas putida | Phenol, p-Cresol | Efficient degradation of single and mixed substrates | mdpi.com |

| Pseudomonas mendocina | Dimethylphenols, p-Cresol | Induction of catechol 2,3-dioxygenase (meta-cleavage pathway) | nih.gov |

| Pseudomonas fluorescens | Dimethylphenols, p-Cresol | Degradation via protocatechuate ortho pathway | nih.gov |

| Thauera aromatica | Phenol (anaerobically) | Carboxylation of phenol to 4-hydroxybenzoate | nih.gov |

| Burkholderia sp. | 3-Methyl-4-nitrophenol (B363926) | Formation of methyl-1,4-benzoquinone and methylhydroquinone (B43894) | frontiersin.org |

| Sphingomonas haloaromaticamans | ortho-Phenylphenol | Transformation to benzoic acid and 2-hydroxypenta-2,4-dienoate | nih.gov |

Environmental Chemistry and Remediation Strategies for 4 Methyl 2 Phenylphenol

Advanced analytical techniques and growing environmental concern have spurred research into the fate and remediation of synthetic chemicals like 4-Methyl-2-phenylphenol. This compound, a derivative of biphenyl, can enter aquatic and terrestrial systems, necessitating the development of effective removal strategies. This article focuses on the advanced treatment methods for its degradation in water and its behavior within soil and sediment environments.

Theoretical and Computational Studies of 4 Methyl 2 Phenylphenol

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. mdpi.comyoutube.com This procedure systematically alters the molecule's geometry to find the configuration with the lowest possible energy. mdpi.com For phenolic compounds, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has proven effective in yielding accurate structural parameters. researchgate.netfigshare.com The optimization of 4-Methyl-2-phenylphenol would provide precise bond lengths, bond angles, and dihedral angles that represent its ground-state conformation.

Once the geometry is optimized, vibrational analysis can be performed to predict the molecule's infrared (IR) and Raman spectra. core.ac.uk These calculations determine the frequencies of the fundamental modes of vibration. ymerdigital.com The predicted frequencies for related substituted 4-phenylphenols show good agreement with experimental data obtained from FTIR and FT-Raman spectroscopy, often with a small root mean square error, validating the accuracy of the computational model. researchgate.netfigshare.com

Table 1: Predicted Structural Parameters for this compound using DFT Note: These are representative values based on calculations for similar substituted phenols.

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.97 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C-O-H Bond Angle | ~109° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom, while the LUMO would be distributed across the biphenyl backbone. researchgate.netresearchgate.net These calculations are essential for understanding the molecule's role in chemical reactions. pku.edu.cn

Table 2: Calculated FMO Properties for Phenylphenol Derivatives Note: Data derived from studies on analogous compounds to illustrate typical values.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| 2-Chloro-4-phenylphenol | -5.99 | -1.13 | 4.86 |

| 2-Nitro-4-phenylphenol | -6.65 | -2.31 | 4.34 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.netnih.gov It is invaluable for identifying the regions that are electron-rich (negative potential) and electron-deficient (positive potential), thereby predicting sites for electrophilic and nucleophilic attack. ymerdigital.commdpi.com

In an MEP map of this compound, distinct color codes are used: red typically signifies the most negative potential, while blue indicates the most positive potential, with other colors like green representing neutral regions. nih.gov The area around the phenolic oxygen atom is expected to be highly electron-rich (red), making it a prime target for electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strongly positive potential (blue), identifying it as a site susceptible to nucleophilic interaction. researchgate.net

Conformational Analysis and Intramolecular Interactions

The flexibility of this compound is primarily due to the rotation around the single bond connecting the two aromatic rings. Conformational analysis involves calculating the molecule's energy as this dihedral angle is systematically varied. This process identifies the most stable conformer (the lowest energy state) and any energy barriers to rotation. The presence of substituents on the rings can influence the preferred conformation due to steric hindrance or stabilizing interactions.

A key feature in the conformation of 2-phenylphenol (B1666276) derivatives is the potential for intramolecular hydrogen bonding. researchgate.net In this compound, a weak hydrogen bond can form between the hydrogen of the hydroxyl group and the π-electron cloud of the adjacent phenyl ring. This interaction helps to stabilize the molecule's structure, locking it into a preferred, non-planar conformation and influencing its chemical properties. scielo.org.za

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By modeling the reaction of this compound with other reagents, such as radicals or electrophiles, researchers can map out the entire potential energy surface of the reaction. mdpi.com This involves identifying the structures of reactants, products, and any intermediates.

A critical aspect of this modeling is the location of the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.org Transition state theory can then be used to calculate the activation energy and reaction rate constants. mdpi.comwikipedia.org For example, modeling the reaction of this compound with a hydroxyl radical would involve calculating the energy barriers for hydrogen abstraction from the phenolic OH group versus addition to the aromatic rings, thereby predicting the most likely reaction pathway. mdpi.com Such studies provide deep mechanistic insights that are often inaccessible through experimentation alone. nih.govmdpi.com

Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties of this compound, which serves as a crucial link between theory and experiment.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). Theoretical predictions for similar substituted phenylphenols have shown excellent correlation with experimental chemical shifts, with low root mean square deviation values. researchgate.netfigshare.com

IR Spectroscopy: As mentioned in section 7.1.1, the vibrational frequencies calculated using DFT correspond to the peaks observed in an infrared spectrum. ajchem-a.com These theoretical spectra help in the unambiguous assignment of complex experimental spectra. researchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfigshare.com This method calculates the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and the nature of the orbitals involved in the transitions. researchgate.net

Table 3: Overview of Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts (ppm) |

| IR / Raman | DFT (Vibrational Analysis) | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Absorption Maxima (λmax, nm), Oscillator Strength |

Studies on Nonlinear Optical (NLO) Properties

Extensive searches of scientific literature and computational chemistry databases did not yield any specific theoretical or experimental studies focused on the nonlinear optical (NLO) properties of this compound. While research exists on the NLO properties of structurally related phenol derivatives and other organic molecules, no dedicated investigations into the hyperpolarizability or other NLO characteristics of this compound have been published.

Therefore, no detailed research findings or data tables on the NLO properties of this specific compound can be provided.

Emerging Research Directions and Future Perspectives in 4 Methyl 2 Phenylphenol Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship has spurred the development of green synthetic methodologies for a wide array of organic compounds. chemistryjournals.net Traditional synthesis routes often rely on hazardous solvents and energy-intensive conditions, generating significant waste. chemistryjournals.net Future research into the synthesis of 4-Methyl-2-phenylphenol is geared towards adopting green chemistry principles to mitigate environmental impact.

Key strategies being explored include:

Biocatalysis : This approach utilizes enzymes as natural catalysts to perform chemical reactions under mild, ambient conditions, which increases specificity and reduces byproducts. chemistryjournals.net For instance, the synthesis of related phenolic compounds has benefited from enzymatic reactions like lipase-catalyzed esterification, offering a greener alternative to conventional acid-catalyzed methods. chemistryjournals.net

Heterogeneous Catalysis : Research into the synthesis of related compounds, such as 4-Methyl-2-prenylphenol from p-cresol (B1678582) and the natural alcohol prenol, has successfully employed heterogeneous catalysis. nih.gov This method simplifies catalyst recovery and reuse, contributing to a more sustainable process.

Alternative Energy Sources : Microwave-assisted synthesis is a promising technique that can drastically cut reaction times and energy consumption compared to traditional heating methods. chemistryjournals.netnih.gov The application of sonication is another green approach that has been used to expedite the formation of other complex molecules under milder conditions. nih.gov

Atom Economy : Synthetic protocols are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

These sustainable strategies represent a significant shift, aiming to produce this compound and its derivatives through processes that are not only efficient but also environmentally benign.

Exploration of Advanced Material Applications (Non-biological)

The unique structure of this compound makes it an attractive building block for a new generation of advanced materials. Its parent compound, 2-phenylphenol (B1666276), has established uses in the manufacturing of thermoplastics, polymers, resins, and dyes. industrialchemicals.gov.au Research is now extending these possibilities by leveraging the specific properties of the 4-methyl substituted variant.

Emerging areas of application include:

High-Performance Polymers and Resins : The phenolic hydroxyl group allows this compound to be incorporated into polymer backbones, such as polyesters and polycarbonates. The bulky phenyl group can enhance thermal stability and mechanical strength, while the methyl group can be used to fine-tune solubility and processing characteristics.

Liquid Crystals : Azo dyes, which can be synthesized from phenolic precursors, are known for their applications in liquid crystal displays. researchgate.net By converting this compound into corresponding azo compounds, researchers are investigating their potential as components in new liquid crystalline materials with tailored optical and electronic properties.

Photovoltaics : The aromatic system of this compound derivatives can be functionalized to create organic molecules with potential applications in the photovoltaic industry, for example, as components in dye-sensitized solar cells or organic photovoltaics. researchgate.net

These explorations aim to harness the compound's structure to create materials with superior performance for use in electronics, manufacturing, and other high-tech industries.

Integration with Nanotechnology for Environmental Management

The convergence of nanotechnology and chemistry offers powerful new tools for environmental monitoring and remediation. This compound is being investigated as a key component in the fabrication of highly specialized nanosystems for environmental applications. A significant area of this research is in the development of molecularly imprinted polymers (MIPs). mdpi.com

MIPs are synthetic polymers engineered with specific cavities that selectively bind to a target molecule. mdpi.com When coupled with nanomaterials, such as metal-organic frameworks (MOFs), they can form highly sensitive and selective sensors. mdpi.com

Future applications in this domain include:

Nanosensors for Pollutant Detection : Researchers are designing MIP-based sensors where this compound or its derivatives act as the template molecule. This would create sensors capable of detecting trace amounts of this compound or structurally similar pollutants in water and soil. Given that related compounds like 2-phenylphenol are used as pesticides, developing sensitive detection methods is of significant environmental relevance. sigmaaldrich.comeuropa.eu

Targeted Remediation : Nanoparticles functionalized with a this compound-imprinted polymer could be used for the targeted removal of specific phenolic contaminants from wastewater, offering a more efficient and selective alternative to traditional filtration methods.

Smart Materials for Water Quality Monitoring : The integration of these nanotechnologies into larger systems could lead to real-time water quality monitoring devices that provide immediate alerts to the presence of specific chemical contaminants. researchgate.net

This research direction holds the promise of creating sophisticated and effective solutions to pressing environmental challenges.

Design of Highly Selective and Sensitive Analytical Probes

A major thrust in modern analytical chemistry is the development of chemosensors that can rapidly and selectively detect specific ions and molecules. Derivatives of 4-methylphenol have proven to be an exceptionally effective platform for creating fluorescent probes. researchgate.net These sensors typically operate through mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), where the presence of the target analyte triggers a measurable change in fluorescence. rsc.orgresearchgate.netnih.gov

Research has demonstrated that by modifying the 4-methylphenol core with different chelating groups, sensors with high selectivity for various metal ions can be created. researchgate.net For example, Schiff base derivatives of 4-methyl-2,6-diformylphenol have been synthesized to detect ions such as Zn²⁺, Co²⁺, and Al³⁺ in aqueous media, often with detection limits in the nanomolar range. researchgate.netrsc.org

| Sensor Base Compound | Functional Group | Target Analyte(s) | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-methyl-2,6-diformylphenol | 2,2-pyridyl ethylamine (B1201723) (Schiff base) | Zn²⁺, Co²⁺ | ESIPT | Senses Zn²⁺ by fluorescence turn-on and Co²⁺ by fluorescence turn-off in 100% aqueous medium. | rsc.org |

| 4-methyl-2,6-diformylphenol | Pyridin-2-yl-hydrazonomethyl (Schiff base) | Zn²⁺ | PET | Exhibits a 14-fold increase in fluorescence quantum yield in the presence of Zn²⁺. | researchgate.netnih.gov |

| 4-methyl-2,6-diformylphenol | Various Schiff bases | Al³⁺, Hg²⁺, various anions | Fluorescence Spectroscopy | The DFP platform is versatile for developing sensors for a wide range of metal ions and anions. | researchgate.net |

The goal of this research is to design probes that are not only highly sensitive and selective but also cost-effective and suitable for real-world applications, including environmental monitoring and industrial process control. researchgate.net

Investigations into Structure-Property Relationships for New Chemical Functions (non-biological)

Understanding the fundamental relationship between a molecule's structure and its resulting properties is crucial for designing new materials and functions. For this compound, research is focused on how systematic modifications to its chemical architecture influence its non-biological functions.

The development of chemosensors serves as a prime example. The selectivity and sensitivity of a sensor are directly dictated by its chemical structure. researchgate.net Attaching different functional groups to the 4-methylphenol core alters the shape and electronic properties of the binding pocket, thereby tuning its affinity for specific analytes. For instance, the creation of a sensor that can distinguish between Zn²⁺ and the chemically similar Cd²⁺ was achieved through careful ligand design, enabling a ratiometric displacement sensing mechanism. nih.gov

To deepen this understanding, researchers are increasingly relying on computational chemistry:

Density Functional Theory (DFT) : DFT calculations are used to model the electronic structure of the sensor-analyte complexes. nih.gov These theoretical studies help to rationalize experimental findings, such as why a particular sensor binds more strongly to one metal ion over another, and to predict the properties of new, yet-to-be-synthesized derivatives. nih.gov

By combining experimental synthesis with theoretical modeling, scientists can more efficiently navigate the vast chemical space of this compound derivatives. This synergistic approach accelerates the discovery of new molecules with precisely tailored functions for applications in materials science, analytics, and environmental technology.

Q & A

Q. How can this compound contribute to materials science applications?

- Applications :

- Conductive polymers : Incorporate into polyaniline derivatives to enhance conductivity.

- Coordination chemistry : Use as a ligand for transition-metal complexes (e.g., Cu<sup>II</sup> or Fe<sup>III</sup>) to study catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.